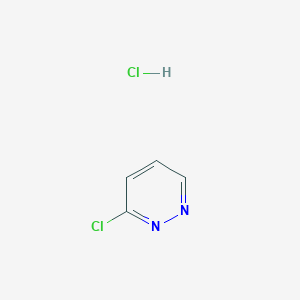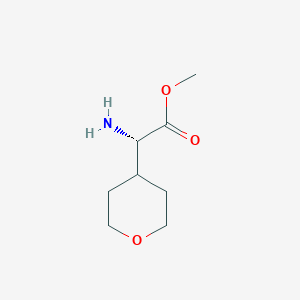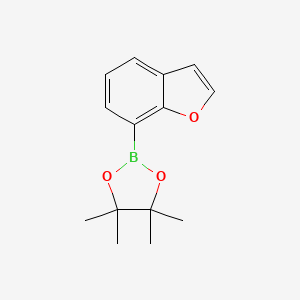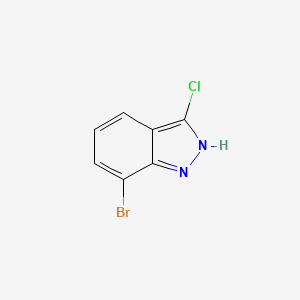![molecular formula C11H14F3N B1521888 2-Methyl-1-[4-(Trifluormethyl)phenyl]propan-1-amin CAS No. 1173241-51-4](/img/structure/B1521888.png)
2-Methyl-1-[4-(Trifluormethyl)phenyl]propan-1-amin
Übersicht
Beschreibung
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe ist ein wichtiger Pharmakophor in der Arzneimittelentwicklung aufgrund ihrer lipophilen und die Bioverfügbarkeit steigernden Eigenschaften. Verbindungen wie Fluoxetin, die eine ähnliche Struktur wie 2-Methyl-1-[4-(Trifluormethyl)phenyl]propan-1-amin aufweisen, sind dafür bekannt, die Wiederaufnahme von Serotonin zu blockieren, was eine entscheidende Rolle bei der Behandlung von Depressionen spielt .
Organische Synthese
In der organischen Chemie kann die Trifluormethylgruppe verwendet werden, um die chemischen Eigenschaften von Molekülen zu verändern, z. B. ihre metabolische Stabilität zu erhöhen. Dies macht this compound zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle .
Pflanzenschutzmittel
Fluorhaltige Verbindungen sind in Pflanzenschutzmitteln weit verbreitet, da sie eine verbesserte biologische Aktivität aufweisen. Die Trifluormethylgruppe in this compound könnte zur Entwicklung neuer Pestizide oder Herbizide mit verbesserter Wirksamkeit eingesetzt werden .
Materialwissenschaften
Die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe können in den Materialwissenschaften genutzt werden, insbesondere bei der Entwicklung fortschrittlicher Polymere und Beschichtungen, die bestimmte Oberflächeneigenschaften erfordern .
Katalyse
Trifluormethylverbindungen werden oft als Liganden in der Katalyse verwendet, um den Ausgang chemischer Reaktionen zu beeinflussen. Sie können dazu beitragen, effizientere und selektivere Katalysatoren zu schaffen .
Neurowissenschaftliche Forschung
Aufgrund ihrer strukturellen Ähnlichkeit mit bekannten, im zentralen Nervensystem (ZNS) aktiven Arzneimitteln könnte this compound in der Neurowissenschaftlichen Forschung verwendet werden, um Neurotransmittersysteme und ZNS-Erkrankungen zu untersuchen .
Bildgebende Verfahren
Die Eigenschaften der Trifluormethylgruppe machen sie für die Entwicklung von Bildgebungsmitteln geeignet, die in verschiedenen medizinischen Diagnosen eingesetzt werden, darunter Magnetresonanztomographie (MRT) und Positronen-Emissions-Tomographie (PET) .
Umweltwissenschaften
Die Erforschung des Umweltverhaltens fluorierter Verbindungen, einschließlich solcher mit Trifluormethylgruppen, ist entscheidend für das Verständnis ihrer langfristigen Auswirkungen auf Ökosysteme und für die Entwicklung biologisch abbaubarer Alternativen .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173241-51-4 | |
| Record name | 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
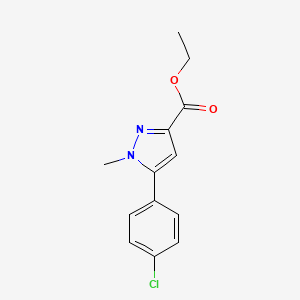

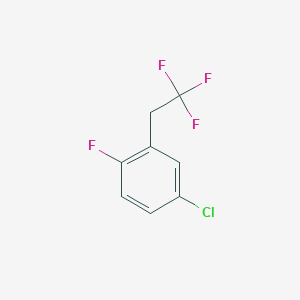
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
